molecular formula C16H18N4O2 B11010710 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B11010710
M. Wt: 298.34 g/mol
InChI Key: BNDAXDISASAZHF-UHFFFAOYSA-N
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Description

The compound N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide features a benzimidazole core linked via an ethyl chain to an acetamide group substituted with a 3,5-dimethyl-1,2-oxazole moiety. This structure combines aromatic heterocycles (benzimidazole and oxazole) with a flexible ethyl spacer, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C16H18N4O2/c1-10-12(11(2)22-20-10)9-16(21)17-8-7-15-18-13-5-3-4-6-14(13)19-15/h3-6H,7-9H2,1-2H3,(H,17,21)(H,18,19)

InChI Key

BNDAXDISASAZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the oxazole ring. The final step involves the formation of the acetamide linkage.

    Benzimidazole Synthesis: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Oxazole Synthesis: The oxazole ring can be formed by the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.

    Acetamide Formation: The final step involves the coupling of the benzimidazole and oxazole moieties through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxide derivatives, while reduction of the oxazole ring would yield dihydro-oxazole derivatives.

Scientific Research Applications

Anticancer Properties

The benzimidazole structure has been extensively studied for its anticancer potential. Compounds with similar structural features have demonstrated significant activity against various cancer cell lines. For instance, derivatives of benzimidazole have shown efficacy in inhibiting cell proliferation in colorectal carcinoma cell lines, suggesting that N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide may exhibit similar properties due to its structural resemblance to known anticancer agents .

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and oxazole rings possess antimicrobial properties. Studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. For example, the antimicrobial activity of synthesized benzimidazole derivatives was evaluated using the tube dilution technique, revealing significant inhibitory concentrations against various pathogens . This suggests that this compound could be a candidate for further antimicrobial studies.

Study 1: Anticancer Evaluation

A study examined the anticancer effects of various benzimidazole derivatives against human colorectal carcinoma (HCT116) cells. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), highlighting the potential of structurally similar compounds like this compound in cancer therapy .

Study 2: Antimicrobial Assessment

Another research project focused on synthesizing new benzimidazole derivatives and evaluating their antimicrobial properties against a range of bacterial and fungal strains. The findings revealed that specific compounds demonstrated significant antimicrobial activity with minimum inhibitory concentrations comparable to established antibiotics. This underscores the importance of exploring this compound for potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole moiety is known to interact with DNA and proteins, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs share the acetamide core and heterocyclic substituents but differ in key substituents, influencing physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide C₁₆H₁₇N₅O₂ ~319.35 Benzimidazole, dimethyloxazole High hydrogen-bonding potential (two NH groups in benzimidazole)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-indol-5-yl)acetamide C₁₅H₁₅N₃O₂ 269.30 Indole, dimethyloxazole Single NH group in indole; lower hydrogen-bonding capacity vs. benzimidazole
N-(1,3-Benzothiazol-2-yl)acetamide C₉H₈N₂OS 192.24 Benzothiazole Sulfur atom enhances lipophilicity; no NH groups for hydrogen bonding
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide hydrochloride C₂₀H₂₅ClN₂O₂ 360.89 Indane, dimethyloxazole, hydrochloride Charged hydrochloride salt improves solubility; bulky indane substituent

Key Comparisons

  • This property may enhance crystal packing stability and solubility in polar solvents . In contrast, the benzothiazole-containing analog () lacks NH groups, relying on weaker van der Waals interactions or sulfur-mediated dipole effects .
  • Electronic Effects :

    • The 3,5-dimethyloxazole group in the target compound and analogs () introduces electron-donating methyl groups, stabilizing the oxazole ring and influencing electronic distribution. This contrasts with sulfone-containing analogs (e.g., ), where electron-withdrawing groups increase polarity .
  • Lipophilicity and Bioavailability :

    • The benzimidazole-ethyl spacer in the target compound likely increases molecular weight and lipophilicity compared to simpler analogs like N-(1H-indol-5-yl)acetamide (). This could affect membrane permeability and metabolic stability .
    • The hydrochloride salt in ’s compound improves aqueous solubility, a critical factor for oral bioavailability .
  • Synthetic Accessibility :

    • Acetamide derivatives are commonly synthesized via nucleophilic acyl substitution (e.g., coupling amines with activated carboxylic acids). The benzimidazole and oxazole moieties may require multi-step synthesis, as seen in related structures () .

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H19N5O
  • Molecular Weight : 297.35 g/mol

The structure consists of a benzimidazole moiety linked to an oxazole ring, which is known for various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives. For instance, a study indicated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is often attributed to the inhibition of DNA synthesis or disruption of cell wall integrity.

Anticancer Activity

Research has shown that benzimidazole derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on human cancer cell lines, suggesting potential as chemotherapeutic agents . The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Effects

Inflammation is a key factor in various diseases, and compounds with benzimidazole structures have been reported to exhibit anti-inflammatory effects. One study highlighted that these compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialSignificant activity against Staphylococcus aureus and E. coli.
AnticancerInduced apoptosis in human cancer cell lines through caspase activation.
Anti-inflammatoryInhibited pro-inflammatory cytokines in experimental models.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in cellular metabolism and proliferation.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis.

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